molecular formula C6H6FN3O B067031 6-Amino-2-fluoronicotinamide CAS No. 175357-99-0

6-Amino-2-fluoronicotinamide

Cat. No.: B067031
CAS No.: 175357-99-0
M. Wt: 155.13 g/mol
InChI Key: IWUULJUZKGZQIH-UHFFFAOYSA-N
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Description

6-Amino-2-fluoronicotinamide is a chemical compound with the molecular formula C6H6FN3O. It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and an amino group is present at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-fluoronicotinamide typically involves the fluorination of 6-aminonicotinamide. One common method includes the reaction of 6-aminonicotinic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-fluoronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoronicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of NADP±dependent enzymes, such as 6-phosphogluconate dehydrogenase, by interfering with glycolysis and leading to ATP depletion. This mechanism is particularly relevant in the context of cancer research, where it can synergize with DNA-crosslinking chemotherapy drugs to enhance their efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-fluoronicotinamide is unique due to the presence of both an amino group and a fluorine atom on the nicotinamide ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-amino-2-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUULJUZKGZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoronicotinamide (4.68 g, 0.029 mmol) in dry formamide (30 mL) is saturated with ammonia and allowed to stand at room temperature for 24 h. Water (50 mL) is added and the resultant precipitate is filtered off and washed well with water, to give 6-amino-2-fluoronicotinamide (1.41 g, 31%) mp 236-237° C. 1H NMR (DMSO) δ 7.89 (1H, dd, J=10.4, 8.4 Hz), 7.31, 7.16 (1H, 1H, 2 brs,), 6.93 (2H, brs), 6.36 (1H, dd, J=8.4, 2.4 Hz).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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